CaMdr1p-IN-1

antifungal drug resistance efflux pump inhibitor MFS transporter

Validating MFS-specific drug efflux mechanisms requires a probe with zero cross-inhibition of ABC transporters. CaMdr1p-IN-1 (Compound A) is a validated squarile derivative that selectively blocks CaMdr1p (≥2.5 µM) without affecting Cdr1p/Cdr2p (tested to 10 µM). - Enables unambiguous MFS vs. ABC resistance partitioning; FICI <0.05 with fluconazole at pH 6.8 - No paradoxical growth up to 80 µM; supports high-throughput screening as positive control - HPLC purity ≥95%, low MW (344.41 Da), suitable for structural biology (co-crystallization, cryo-EM)

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
Cat. No. B15613799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaMdr1p-IN-1
Molecular FormulaC22H20N2O2
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20N2O2/c1-22(2)16-11-7-8-12-17(16)24(3)18(22)13-15-19(21(26)20(15)25)23-14-9-5-4-6-10-14/h4-13,23H,1-3H3/b18-13-
InChIKeyGHIMFDNERWLZKB-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CaMdr1p-IN-1: Selective Mdr1p Chemosensitizer


CaMdr1p-IN-1, also designated Compound A, is a low-molecular-weight (344.41 Da) squarile (cyclobutene-dione) derivative that acts as a selective inhibitor of the Major Facilitator Superfamily (MFS) transporter CaMdr1p in the fungal pathogen Candida albicans . Identified through combinatorial chemistry of a squarile core and screened using Saccharomyces cerevisiae strains heterologously overexpressing CaMdr1p or CaCdr1p, this compound is recognized as a first-in-class small-molecule chemosensitizer that specifically targets MFS-mediated drug efflux rather than ATP-binding cassette (ABC) transporters . Unlike intrinsically antifungal agents, CaMdr1p-IN-1 lacks standalone antifungal activity and functions by synergizing with fluconazole to restore azole susceptibility in Mdr1p-overexpressing, fluconazole-resistant C. albicans strains, achieving a reported MIC of 10 μM in combination . Its molecular formula is C22H20N2O2 (CAS: 1257542-38-3), and it is supplied as a research-use-only compound with HPLC-validated purity of ≥95% .

Selective Mdr1p inhibitor – no Cdr1p cross-inhibition at studied concentrations
Synergizes with fluconazole without standalone antifungal activity
Solubility supports dose-response linearity, avoids paradoxical growth artifacts
Research-use-only chemosensitizer for efflux pump mechanism studies

CaMdr1p-IN-1 vs. Other Mdr1p-Directed Chemosensitizers


Mdr1p-overexpressing Candida albicans strains present a well-validated target for chemosensitization strategies, yet not all Mdr1p inhibitors are functionally interchangeable. The critical differentiators among in-class compounds include: (i) selectivity for Mdr1p over the ABC transporters Cdr1p and Cdr2p, which dominate clinical azole resistance; (ii) aqueous solubility directly impacting assay reliability and dose-response linearity; (iii) the distinction between true chemosensitization (no standalone antifungal activity) versus intrinsic antifungal toxicity that confounds synergy interpretation; and (iv) pH dependence of activity, which affects translational relevance under physiological conditions . Structurally related squarile analogs (e.g., Compound B) exhibit comparable Mdr1p inhibition but display limited solubility leading to paradoxical growth artifacts at concentrations exceeding 5 μM . Broader-spectrum agents such as organotellurium Compounds 1–4 inhibit both Mdr1p and Cdr1p, complicating mechanistic attribution, while chalcone-based sensitizers show dual Mdr1p/Cdr1p activity and variable Nile Red accumulation profiles . Substituting CaMdr1p-IN-1 with an alternative Mdr1p-directed compound without verifying these functional parameters risks misinterpretation of resistance mechanisms and irreproducible chemosensitization data. The quantitative evidence presented below demonstrates why CaMdr1p-IN-1 occupies a differentiated position within this compound class.

Target
CaMdr1p-IN-1: selective Mdr1p inhibition, reliable solubility, no paradoxical growth
Substitute
Squarile analog Compound B: solubility-limited, paradoxical growth >5 µM compromises assay reliability
Target
Pump-class selective: Mdr1p only; enables unambiguous resistance mechanism dissection
Organotellurium compounds and chalcones: dual Mdr1p/Cdr1p inhibition obscures transporter-specific contributions

CaMdr1p-IN-1: Quantitative Differentiation Evidence


Mdr1p vs. Cdr1p Selectivity

CaMdr1p-IN-1 (Compound A) selectively inhibits glucose-dependent Nile Red efflux mediated by the MFS transporter CaMdr1p with complete inhibition (fluorescence >90% of initial value) at concentrations ≥2.5 μM, while showing no inhibition of the ABC transporter CaCdr1p at concentrations up to 10 μM . This pump-class selectivity was demonstrated in the same S. cerevisiae heterologous expression system using both AD/CaMDR1 and AD/CaCDR1 strains under identical assay conditions (SD pH 6.8, 7.5 μM Nile Red loading) . By contrast, the closely related squarile analog Compound B was identified as a substrate of both CaCdr1p and CaCdr2p, not merely an inhibitor, indicating a fundamentally different transporter interaction profile . Broader in-class comparators such as organotellurium Compounds 1–4 inhibit both Cdr1p (ABC) and Mdr1p (MFS) pumps non-selectively, while chalcones 4, 10, 12, and 18 show dual Mdr1p/Cdr1p sensitization and moderate-to-high Nile Red accumulation with distinct behaviors towards the two transporters .

Mdr1p vs Cdr1p Selectivity
Head-to-head
Complete Mdr1p inhibition ≥2.5 µM; No Cdr1p inhibition at 10 µM
Supports Mdr1p-specific efflux inhibition studies
Compound B is Cdr1p/Cdr2p substrate; most comparators lack selectivity
antifungal drug resistance efflux pump inhibitor MFS transporter Candida albicans

Fluconazole Synergy Potency

In checkerboard liquid chemosensitization assays conducted in SD medium buffered to pH 6.8, CaMdr1p-IN-1 combined with fluconazole achieved a Fractional Inhibitory Concentration Index (FICI) of <0.05, indicating exceptionally strong synergy with the azole antifungal . The FICI threshold for synergy is conventionally defined as ≤0.5; thus CaMdr1p-IN-1 exceeds this threshold by at least an order of magnitude . For context, the potent jatrophane diterpene chemosensitizers compounds 12 and 13 (from Euphorbia species) achieved an FICI of 0.071 against the same Mdr1p-overexpressing yeast strain, decreasing the fluconazole MIC₈₀ by 13-fold . Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives 1d and 1f achieved FICI values ≤0.5 in the AD-MDR1 strain, representing an order of magnitude weaker synergy than CaMdr1p-IN-1 . While structurally related Compound B gave comparable FICI values to CaMdr1p-IN-1 in liquid checkerboard assays, Compound B displayed paradoxical growth at concentrations >5 μM due to limited aqueous solubility, compromising the reliability and interpretability of its dose-response data .

Fluconazole Synergy Potency
Cross-study comparable
FICI
Reported strong chemosensitization synergy context
Compound B paradoxical growth >5 µM limits reliability
Solubility & Assay Reliability
Head-to-head
No paradoxical growth up to 80 µM; Compound B fails >5 µM
Supports dose-response linearity for quantitative assays
Larger disk diffusion zones at >12.5 nmol/disk
Fungicidal Combination Efficacy
Head-to-head
>99% killing at 1.3 µM + ~1/2 MIC fluconazole, 48 h
Reported fungicidal combination endpoint context
Azole monotherapy typically fungistatic
Mammalian Cell Cytotoxicity
Cross-study comparable
Non-toxic to cultured human cells (LIVE/DEAD assay)
Supports mammalian safety profiling context
Aminopyrazole 4a human safety uncharacterized
pH-Dependent Activity
Head-to-head
Enhanced chemosensitization at pH 6.8 vs pH ~6.0
pH-activity profiling for physiological conditions
Compound B shows slight antifungal activity at higher pH
fluconazole chemosensitization FICI synergy checkerboard assay antifungal combination therapy

Aqueous Solubility and Assay Reliability

In direct head-to-head comparison within the same PLoS ONE 2015 study, the structurally related squarile analog Compound B exhibited paradoxical growth at concentrations exceeding 5 μM in checkerboard assays with fluconazole, attributed to its limited solubility in aqueous solution . CaMdr1p-IN-1 (Compound A) did not display this artifact, demonstrating superior solubility that permits reliable dose-response characterization across a broader concentration range . The solubility difference also manifested in agarose diffusion disk assays: at higher loading amounts (>12.5 nmol/disk), Compound A produced larger chemosensitization zones than Compound B, which the authors attributed to Compound B having lower water solubility than A . In liquid checkerboard assays, Compounds A and B were equally effective chemosensitizers at low concentrations, but Compound B's reliability degraded above 5 μM, whereas Compound A maintained interpretable dose-response relationships without paradoxical growth across the tested range .

Solubility & Assay Reliability
Head-to-head
No paradoxical growth up to 80 µM; Compound B fails >5 µM
Supports dose-response linearity for quantitative assays
Larger disk diffusion zones at >12.5 nmol/disk
compound solubility paradoxical growth artifact assay reliability checkerboard assay

Fungicidal Combination Efficacy

The combination of CaMdr1p-IN-1 and fluconazole demonstrated fungicidal rather than merely fungistatic activity: after 48 hours of exposure to 1.3 μM CaMdr1p-IN-1 plus approximately one-half the MIC of fluconazole, less than 1% of AD/CaMDR1 cells remained viable on non-selective medium . This fungicidal outcome is particularly significant because azole antifungals are typically fungistatic against Candida species; achieving cidal activity through combination therapy represents a pharmacodynamic advantage that few Mdr1p chemosensitizers have demonstrated with quantitative viability data . For comparison, the aminopyrazole derivative 4a combined with fluconazole reduced cell counts by 4 log₁₀ in time-kill assays, which corresponds to a 99.99% reduction; however, this data was obtained under different experimental conditions and the compound's human safety profile remains uncharacterized, whereas CaMdr1p-IN-1's cytotoxicity profile has been directly evaluated .

Fungicidal Combination Efficacy
Head-to-head
>99% killing at 1.3 µM + ~1/2 MIC fluconazole, 48 h
Reported fungicidal combination endpoint context
Azole monotherapy typically fungistatic
fungicidal activity time-kill chemosensitization antifungal pharmacodynamics

Mammalian Cell Cytotoxicity

CaMdr1p-IN-1 was directly tested and found to be non-toxic to cultured human cells, as reported in the primary characterization study . This absence of mammalian cytotoxicity, combined with its lack of intrinsic antifungal activity, confirms that CaMdr1p-IN-1 functions as a true chemosensitizer rather than a broadly cytotoxic or antifungal agent . The structural analog Compound F, which also showed no human cell toxicity, conversely lacked synergy with fluconazole, indicating that the combination of non-toxicity AND synergy is not a class-wide property of squarile derivatives . Among cross-study comparators, the chalcone compounds 4, 10, 12, and 18 also displayed no cytotoxicity toward control yeast strains and transporter-expressing cells, but their dual Mdr1p/Cdr1p activity profile limits mechanistic specificity . The aminopyrazole derivative 4a, which achieved a 64-fold fluconazole MIC reduction, requires further research to determine its safety and efficacy in humans according to the authors' own conclusion .

Mammalian Cell Cytotoxicity
Cross-study comparable
Non-toxic to cultured human cells (LIVE/DEAD assay)
Supports mammalian safety profiling context
Aminopyrazole 4a human safety uncharacterized
mammalian cytotoxicity selective toxicity therapeutic index drug safety

pH-Dependent Chemosensitization Activity

CaMdr1p-IN-1 exhibits pH-dependent chemosensitization, with greater activity observed at pH 6.8 compared to unbuffered medium (initial pH ~6.0) . In agarose diffusion disk assays, Compound A gave larger inhibition zones in SD medium buffered to pH 6.8 than in unbuffered SD, indicating enhanced Mdr1p inhibitory efficacy under near-physiological pH conditions . This pH-dependence pattern differed from Compound B, which showed slight antifungal activity at higher pH, suggesting distinct pH-activity relationships even between structurally related squarile analogs . The physiological relevance of pH 6.8 is significant: host tissue environments are buffered near neutrality, and while biofilm microenvironments may be more acidic, the enhanced activity of CaMdr1p-IN-1 at pH 6.8 supports its potential utility under conditions approximating systemic or tissue infection sites . This property has not been systematically characterized for most cross-study Mdr1p inhibitor comparators, making CaMdr1p-IN-1 the best-characterized compound with respect to pH-activity profiling.

pH-Dependent Activity
Head-to-head
Enhanced chemosensitization at pH 6.8 vs pH ~6.0
pH-activity profiling for physiological conditions
Compound B shows slight antifungal activity at higher pH
pH-dependent activity physiological pH translational pharmacology microenvironment pH

CaMdr1p-IN-1: Optimal Application Scenarios


Resistance Mechanism Dissection

CaMdr1p-IN-1 enables unambiguous dissection of the relative contributions of MFS (Mdr1p) versus ABC (Cdr1p/Cdr2p) efflux to fluconazole resistance in clinical isolates. Its complete selectivity for CaMdr1p at ≥2.5 μM with no CaCdr1p cross-inhibition at 10 μM means that any fluconazole sensitization observed upon its addition can be confidently attributed to Mdr1p blockade. When used in parallel with the CaCdr1p-specific inhibitor RC21v3, researchers can quantitatively partition resistance phenotypes, as demonstrated in the primary characterization study using the FR2 (Mdr1p-dependent) and FHB3 (Cdr1p/Cdr2p-dependent) strain pairs . This application is uniquely enabled by CaMdr1p-IN-1's pump-class selectivity profile, which is not available from dual Mdr1p/Cdr1p inhibitors.

High-Throughput Screening with FICI Benchmarking

The combination of an FICI consistently below 0.05 at physiological pH 6.8 and the absence of paradoxical growth artifacts across a broad concentration range up to 80 μM makes CaMdr1p-IN-1 the optimal positive control compound for high-throughput checkerboard screening campaigns aimed at identifying novel Mdr1p chemosensitizers. Its robust solubility profile ensures reproducible dose-response curves, avoiding the data exclusion and retesting burden associated with solubility-limited probes such as Compound B (paradoxical growth at >5 μM) . Screening laboratories can use CaMdr1p-IN-1 as an internal reference standard to normalize inter-plate and inter-experiment variability in FICI measurements.

In Vivo Combination Therapy in Murine Models

CaMdr1p-IN-1's verified absence of mammalian cell cytotoxicity , fungicidal combination efficacy with fluconazole (>99% killing at 1.3 μM + ~1/2 MIC fluconazole) , and enhanced activity at physiological pH 6.8 collectively support its prioritization as a tool compound for murine disseminated candidiasis models. The pH-dependent activity profile favoring near-neutral conditions aligns with systemic infection environments, while the fungicidal outcome addresses the limitation of azole monotherapy's fungistatic nature in immunocompromised hosts. Researchers should note that CaMdr1p-IN-1 substrate status for Cdr1p/Cdr2p has not been fully excluded , suggesting that pharmacokinetic studies should assess whether co-administration with a dual Cdr1p/Mdr1p-overexpressing strain is informative.

Structural Studies of Mdr1p Transporter

The original investigators have explicitly proposed CaMdr1p-IN-1 as a conformation stabilizer for structural studies of the CaMdr1p transporter . Its low molecular weight (344.41 Da), defined squarile pharmacophore, and complete inhibition of Mdr1p-mediated Nile Red efflux at micromolar concentrations (≥2.5 μM) make it suitable for co-crystallization trials, cryo-EM sample preparation, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments. Unlike Compound B, whose limited solubility may cause aggregation artifacts in structural biology buffers, CaMdr1p-IN-1's superior aqueous behavior supports homogeneous sample preparation . The availability of inactive analogs (G, H) bearing para-substitutions on the phenylamine ring further enables structure-activity relationship studies through comparative structural analysis.

Application
Selection Property
Validation Focus
Mdr1p resistance mechanism dissection
Pump-class selectivity (Mdr1p vs Cdr1p)
Mdr1p-specific contribution to azole resistance
HTS checkerboard synergy screening
Solubility and assay reliability
Dose-response linearity and FICI benchmarking
In vivo murine candidiasis combination study
Mammalian cell viability and fungicidal endpoint
Systemic candidiasis model pharmacodynamics
CaMdr1p transporter structural biology
Low molecular weight, solubility, Mdr1p binding
Conformation stabilization for cryo-EM/HDX-MS

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